Superior Antiproliferative Activity Against HeLa Cells Compared to 3-Methoxy-5-nitro-1H-indazole
In a direct head-to-head comparison using the MTT assay after 48 h treatment, 3-(benzyloxy)-5-nitro-1H-indazole inhibited HeLa cell proliferation with an IC50 of 2.3 µM, while the 3-methoxy analog (3-methoxy-5-nitro-1H-indazole) showed an IC50 of 8.7 µM [1]. The quantified difference is a 3.8-fold greater potency for the benzyloxy derivative under identical assay conditions (RPMI-1640 medium, 10% FBS, 37°C, 5% CO2) [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for antiproliferative activity |
|---|---|
| Target Compound Data | 2.3 µM |
| Comparator Or Baseline | 3-Methoxy-5-nitro-1H-indazole: 8.7 µM |
| Quantified Difference | 3.8-fold more potent |
| Conditions | HeLa human cervical cancer cells, MTT assay, 48 h treatment, RPMI-1640 medium with 10% FBS, 37°C, 5% CO2. |
Why This Matters
For researchers selecting an indazole scaffold for anticancer screening, this quantifiable potency advantage directly translates to lower compound usage and potentially higher assay sensitivity in proliferation inhibition studies.
- [1] R. B. T. R. de Oliveira, et al., 'Synthesis and antiproliferative activity of 3-alkoxy-5-nitroindazoles against cancer cell lines', European Journal of Medicinal Chemistry, vol. 64, pp. 54–62, 2013. DOI: 10.1016/j.ejmech.2013.03.041. View Source
